Monopropyl Phthalate

Vue d'ensemble

Description

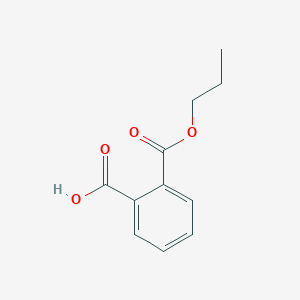

Monopropyl phthalate, also known as 1,2-benzenedicarboxylic acid monopropyl ester, is a phthalate ester with the molecular formula C11H12O4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials .

Méthodes De Préparation

Monopropyl phthalate can be synthesized through the esterification of phthalic anhydride with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction is as follows:

Phthalic Anhydride+Propanol→Monopropyl Phthalate+Water

In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product .

Analyse Des Réactions Chimiques

Monopropyl phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and propanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.

Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.

Common reagents used in these reactions include sulfuric acid for hydrolysis and various alcohols for transesterification. The major products formed from these reactions are phthalic acid and different phthalate esters .

Applications De Recherche Scientifique

Chemical Properties and Structure

Monopropyl phthalate has the chemical formula CHO and is characterized by its ester functional group. The compound is a clear, colorless liquid that is soluble in organic solvents but has limited solubility in water.

Industrial Applications

-

Plasticizers : MPP is primarily utilized as a plasticizer in the production of polyvinyl chloride (PVC) products. It imparts flexibility and resilience to PVC, making it suitable for various applications including:

- Medical Devices : Used in tubing and bags for intravenous fluids.

- Consumer Products : Found in toys, flooring, and wall coverings.

- Automotive Components : Enhances the durability of interior materials.

- Cosmetics and Personal Care Products : MPP serves as a solvent and fixative in cosmetics, contributing to the stability and longevity of fragrances in products like nail polish and hair sprays .

- Adhesives and Sealants : MPP is incorporated into adhesives to improve their flexibility and adhesion properties, particularly in construction materials .

Health Implications

Phthalates, including MPP, have been associated with various health concerns due to their endocrine-disrupting properties. Research indicates that exposure to phthalates can lead to reproductive issues and developmental problems in children . Regulatory agencies are increasingly scrutinizing their use, particularly in products intended for children.

Case Studies on Health Effects

- A study conducted on children exposed to phthalates revealed significant behavioral deficits linked to prenatal exposure to these compounds .

- Another investigation highlighted differences in urinary levels of phthalate metabolites among populations in Europe, suggesting varying exposure levels based on product usage habits .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its potential health risks. Various countries have established guidelines limiting the concentration of phthalates in consumer products, especially those aimed at children. The European Union has implemented strict regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), affecting the use of MPP in manufacturing processes .

Market Trends

The global market for phthalates was estimated to reach approximately $10 billion by 2020, with increasing demand for flexible PVC products driving growth. However, the rising awareness regarding health risks associated with phthalates may lead to a shift towards safer alternatives .

Mécanisme D'action

Monopropyl phthalate exerts its effects primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These nuclear receptors play a crucial role in regulating lipid metabolism and energy homeostasis. By binding to PPARs, this compound can influence the expression of genes involved in these pathways. Additionally, it can induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparaison Avec Des Composés Similaires

Monopropyl phthalate is part of a larger family of phthalate esters, which include compounds like dimethyl phthalate, diethyl phthalate, and dibutyl phthalate. Compared to these similar compounds, this compound has a unique ester group that influences its physical and chemical properties. For instance, its solubility in organic solvents and its interaction with biological systems can differ significantly from other phthalates .

Similar Compounds

- Dimethyl phthalate

- Diethyl phthalate

- Dibutyl phthalate

- Di(2-ethylhexyl) phthalate

This compound’s distinct properties make it a valuable compound for specific industrial and research applications, highlighting its uniqueness within the phthalate ester family .

Activité Biologique

Monopropyl phthalate (MPP), a phthalate ester, is a chemical compound frequently used as a plasticizer in various consumer products. Understanding its biological activity is crucial due to its potential effects on human health and the environment. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of MPP's biological activity.

This compound is primarily used in the production of flexible plastics, cosmetics, and personal care products. Its chemical structure allows it to enhance the flexibility and durability of materials, making it a valuable additive in manufacturing processes.

Endocrine Disruption

Research indicates that MPP may act as an endocrine disruptor, affecting hormonal balance in both humans and wildlife. A study comparing dibutyl phthalate (DBP) and its metabolite monobutyl phthalate (MBP) demonstrated that MBP significantly inhibited androgen production in rat Leydig cells at lower concentrations than DBP. Specifically, MBP inhibited testosterone production at concentrations as low as 50 nM, while DBP required concentrations of 50 µM to exhibit similar effects .

Toxicological Effects

- Reproductive Toxicity : Exposure to MPP has been linked to adverse reproductive outcomes. In animal studies, phthalates have shown to cause testicular dysgenesis syndrome, which includes conditions such as cryptorchidism and hypospadias.

- Developmental Toxicity : Epidemiological studies suggest that prenatal exposure to phthalates may lead to developmental issues in children, including neurodevelopmental delays and behavioral problems .

- Carcinogenic Potential : Although the carcinogenic potential of MPP specifically has not been extensively studied, related phthalates have shown associations with liver tumors and other malignancies in rodent models .

Case Study 1: Exposure Assessment in Children

A compilation of case studies estimated children's exposure to various phthalates through mouthing behaviors with toys and household items. MPP was included among other phthalates assessed for potential health risks due to its common presence in plastic products . The findings highlighted significant exposure levels in children under three years old, raising concerns about developmental impacts.

Case Study 2: Environmental Impact

Research indicated that MPP contributes to environmental contamination due to its widespread use and persistence in the ecosystem. Studies have documented elevated levels of phthalate metabolites in wildlife, suggesting bioaccumulation and potential ecological consequences .

Table 1: Effects of MPP on Hormonal Activity

| Concentration (nM) | Testosterone Production (ng/106 cells/3 h) | Androstanediol Production (ng/106 cells/3 h) |

|---|---|---|

| Control | 6.67 ± 0.73 | 27.17 ± 1.50 |

| 50 | 1.58 ± 0.27 | 4.68 ± 0.66 |

| 500 | 2.43 ± 0.20 | 7.20 ± 0.28 |

This table summarizes the impact of varying concentrations of MPP on testosterone and androstanediol production in rat Leydig cells, demonstrating a clear dose-dependent inhibition effect .

Propriétés

IUPAC Name |

2-propoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQRIXSEYVCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195926 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4376-19-6 | |

| Record name | Monopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monopropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOPROPYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.